molecular formula C13H14N2O5 B1387406 {6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid CAS No. 1170633-97-2

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

Cat. No.: B1387406
CAS No.: 1170633-97-2
M. Wt: 278.26 g/mol
InChI Key: ZEWCQDHENAEWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid, with the molecular formula C13H14N2O5 and a molecular weight of approximately 278.26 g/mol, is a complex organic compound belonging to the benzoxazine class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique benzoxazine ring structure that contributes to its biological activity. The presence of the dimethylamino group is notable for enhancing nucleophilic reactivity, which can facilitate interactions with various biological targets.

Biological Activities

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of benzoxazines exhibit significant anti-inflammatory effects. The specific mechanisms are not fully elucidated but may involve modulation of inflammatory mediators.
  • Anticancer Potential : Research indicates that compounds with similar structures to this compound may interact with cancer cell pathways. For instance, the compound's ability to induce apoptosis in cancer cells has been observed in related studies .
  • Enzyme Interaction : Interaction studies have shown that this compound can affect various enzymes involved in metabolic pathways. Its structural analogs have been found to influence glucose-induced insulin release from pancreatic islets, suggesting a potential role in diabetes management .

The biological activity of this compound may be attributed to:

  • Nucleophilic Substitution Reactions : The dimethylamino group enhances nucleophilicity, allowing the compound to engage in reactions with electrophilic centers in biological molecules.
  • Hydrolysis : Under acidic or basic conditions, hydrolysis can yield active derivatives that may exhibit enhanced biological effects.

Comparative Analysis

A comparison of similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Activities
(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acidNitro group substitutionAntimicrobial activity
(6-diethylaminocarbonyl)-3-oxo-2,3-dihydrobenzoxazinDiethylamino groupAnti-inflammatory properties
(3-hydroxybenzoxazinone)Hydroxy group at position 3Anticancer effects

The unique dimethylamino carbonyl substitution in this compound may influence its solubility and biological activity differently compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of benzoxazine derivatives:

  • Insulin Release Studies : Research demonstrated that certain benzoxazine derivatives effectively modulated insulin release from rat pancreatic islets. The most active compounds showed significant potency compared to traditional agents like diazoxide .
  • Myorelaxant Activity : Investigations into myorelaxant properties revealed that some benzoxazine derivatives exhibited pronounced effects on vascular smooth muscle cells, indicating potential applications in treating hypertension or related conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Preliminary studies suggest that derivatives of benzoxazines exhibit significant anti-inflammatory effects. These effects may involve modulation of inflammatory mediators, making this compound a candidate for developing anti-inflammatory drugs.

2. Anticancer Potential
Research indicates that compounds similar to {6-[(dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid may interact with cancer cell pathways. For instance, studies have shown that this compound can induce apoptosis in cancer cells, positioning it as a potential therapeutic agent in oncology.

3. Enzyme Interaction Studies
This compound has been shown to affect various enzymes involved in metabolic pathways. For example, its structural analogs have influenced glucose-induced insulin release from pancreatic islets, suggesting potential applications in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological implications of benzoxazine derivatives:

1. Insulin Release Studies
Research demonstrated that certain benzoxazine derivatives effectively modulated insulin release from rat pancreatic islets. The most active compounds showed significant potency compared to traditional agents like diazoxide.

2. Myorelaxant Activity
Investigations into myorelaxant properties revealed that some benzoxazine derivatives exhibited pronounced effects on vascular smooth muscle cells, indicating potential applications in treating hypertension or related conditions.

Properties

IUPAC Name

2-[6-(dimethylcarbamoyl)-3-oxo-1,4-benzoxazin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-14(2)13(19)8-3-4-10-9(5-8)15(6-12(17)18)11(16)7-20-10/h3-5H,6-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCQDHENAEWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Reactant of Route 2
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Reactant of Route 3
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Reactant of Route 4
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Reactant of Route 6
{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.